molecular formula C13H18ClNO B7827440 4-Benzylamino-cyclohexanone hydrochloride

4-Benzylamino-cyclohexanone hydrochloride

Cat. No.: B7827440
M. Wt: 239.74 g/mol
InChI Key: HCJOAYQTDMZINP-UHFFFAOYSA-N
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Description

4-Benzylamino-cyclohexanone hydrochloride is a cyclohexanone derivative featuring a benzylamino group (-NH-CH₂-C₆H₅) at the 4-position of the cyclohexanone ring, paired with a hydrochloride counterion.

Properties

IUPAC Name

4-(benzylamino)cyclohexan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJOAYQTDMZINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Starting material : 4-amino-cyclohexanol hydrochloride (trans isomer preferred for stereochemical consistency).

  • Base : Polyguanidine (1:2 molar ratio relative to amine) as a recyclable alternative to triethylamine.

  • Benzylating agent : Benzyl bromide (1.5 equivalents).

  • Solvent : Dichloromethane (DCM).

  • Temperature : Room temperature (20–25°C).

  • Duration : 12–24 hours.

Workup

Post-reaction, the mixture is filtered to remove polyguanidine, washed with water, dried over anhydrous Na₂SO₄, and concentrated via rotary evaporation. The product, 4-benzylamino-cyclohexanol , is obtained as a white solid with an estimated yield of 85–90% based on analogous Boc-protection yields.

Step 2: Oxidation to 4-Benzylamino Cyclohexanone

The oxidation protocol follows Patent CN103694142A and CN102584618A, employing TEMPO-catalyzed hypochlorite oxidation.

Reaction Parameters

ParameterValue
Substrate4-benzylamino-cyclohexanol
Oxidizing agentSodium chlorite (NaClO₂)
CatalystTEMPO (0.5–1 mol%)
AcidAcetic acid (pH 4–5)
SolventDichloromethane (DCM)
Temperature0–20°C (controlled)
Duration1–2 hours

Procedure

The alcohol is dissolved in DCM and added to a NaClO₂ solution containing TEMPO. Acetic acid is introduced dropwise to maintain mild acidity. Reaction completion is monitored by TLC, with typical yields of 93–96%.

Mechanistic Insight

TEMPO mediates the oxidation via a nitrosonium intermediate, converting the alcohol to a ketone without over-oxidation. Sodium chlorite acts as a terminal oxidant, regenerating TEMPO in situ.

Step 3: Formation of Hydrochloride Salt

The free base is treated with hydrogen chloride gas or concentrated HCl in an anhydrous solvent (e.g., ethyl acetate or DCM). The hydrochloride salt precipitates as a crystalline solid, isolated by filtration and dried under vacuum.

PropertyValue
Yield>95%
Purity≥99% (by HPLC)

Optimization and Yield Analysis

Benzylation Optimization

  • Base selection : Polyguanidine outperforms triethylamine in minimizing side reactions (e.g., N-alkylation).

  • Stoichiometry : A 1.5:1 molar ratio of benzyl bromide to amine ensures complete substitution.

Oxidation Efficiency

  • Catalyst loading : 0.5 mol% TEMPO achieves optimal kinetics without cost inflation.

  • Temperature control : Maintaining temperatures below 20°C prevents ketone degradation.

Yield Comparison

StepYield Range
Benzylation85–90%
Oxidation93–96%
Salt formation95–98%

Industrial Scalability and Environmental Considerations

Scalability

  • Batch size : Patents validate scalability to multi-kilogram batches.

  • Reagent recovery : Polyguanidine and DCM are recyclable, reducing waste.

Environmental Impact

  • Green chemistry : Sodium chlorite and TEMPO replace toxic Cr- or Mn-based oxidizers.

  • E-factor : Estimated at 5–7 (kg waste/kg product), competitive with pharmaceutical benchmarks .

Chemical Reactions Analysis

Types of Reactions

4-Benzylamino-cyclohexanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzylamine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Analgesic Properties
Research has indicated that compounds related to 4-benzylamino-cyclohexanone hydrochloride exhibit potent analgesic effects. Specifically, a class of 4-amino-4-arylcyclohexanones, which includes this compound, has been synthesized and found effective for pain relief in both animals and humans. These compounds interfere with nerve transmission pathways, providing analgesic effects comparable to established analgesics like meperidine .

Synthesis of Active Pharmaceutical Ingredients (APIs)
4-Benzylamino-cyclohexanone serves as a crucial intermediate in the synthesis of various APIs. Its unique structural properties make it suitable for creating derivatives with enhanced pharmacological profiles. For instance, it has been utilized in the synthesis of phthalazine derivatives that exhibit inhibitory activities toward phosphodiesterase type 5 (PDE5), which are relevant in treating erectile dysfunction .

Research and Development

Chemical Synthesis
The compound is employed as a building block in the synthesis of complex organic molecules. Its reactivity allows for modifications that lead to the development of new drug candidates. For example, derivatives of 4-benzylamino-cyclohexanone have been synthesized to enhance selectivity and potency against specific biological targets, including receptors involved in pain modulation .

In vitro Studies
In vitro studies have shown that analogs derived from 4-benzylamino-cyclohexanone can modulate biological pathways effectively. For instance, certain derivatives have been tested for their ability to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic regulation and inflammation .

Case Studies and Findings

Study Findings Applications
US4460604ADemonstrated analgesic properties in animal modelsPain management therapies
PMC7365701Developed analogs showing improved potency as PPARα agonistsPotential treatments for metabolic disorders
ACS PublicationsSynthesized derivatives with PDE5 inhibitory activityDevelopment of erectile dysfunction medications

Industrial Applications

Beyond pharmaceuticals, 4-benzylamino-cyclohexanone is also explored for its potential use in agrochemicals and advanced materials due to its moderate solubility and reactivity profile . The compound's ability to form various derivatives makes it a valuable asset in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Benzylamino-cyclohexanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(Dimethylamino)cyclohexanone Hydrochloride

  • Structure: Features a dimethylamino (-N(CH₃)₂) group at the 4-position of cyclohexanone.
  • Molecular Formula: C₈H₁₅NO·HCl (MW: 193.67 g/mol) .
  • Key Differences: The dimethylamino group is smaller and less lipophilic than benzylamino, leading to higher water solubility.
  • Applications : Primarily used in chemical synthesis due to its compact structure and stability at -20°C .

N-Benzylcyclohexylamine Hydrochloride

  • Structure : A cyclohexylamine backbone with a benzyl group attached to the nitrogen (N-benzyl substitution).
  • Molecular Formula : C₁₃H₁₉N·HCl (MW: 225.76 g/mol) .
  • Key Differences: Replaces the cyclohexanone carbonyl group with a simpler cyclohexylamine, altering reactivity (e.g., reduced ketone-mediated oxidation). Reported as a cutting agent in 3,4-MDMA samples, indicating forensic relevance .

4-Dimethylamino-N-benzylcathinone Hydrochloride

  • Structure: Combines a cathinone backbone (β-keto amphetamine) with dimethylamino and benzyl substituents.
  • Molecular Formula : C₁₈H₂₂N₂O·2HCl (MW: 355.30 g/mol) .
  • Key Differences: The β-keto group enhances hydrogen-bonding capacity, affecting receptor binding (e.g., dopamine/norepinephrine transporters). Dual hydrochloride salt improves aqueous solubility compared to mono-HCl analogues. Used in psychoactive substance research due to structural similarity to stimulants like methcathinone .

4-(4-Methylphenoxy)benzylamine Hydrochloride

  • Structure: Benzylamine core with a 4-methylphenoxy substituent.
  • Molecular Formula: C₁₄H₁₆ClNO (MW: 249.74 g/mol) .
  • Key Differences: Linear aromatic structure vs. cyclohexanone’s cyclic framework.

Physicochemical and Functional Comparison

Solubility and Lipophilicity

  • Benzylamino vs. Dimethylamino: The benzyl group in 4-Benzylamino-cyclohexanone HCl increases logP (lipophilicity) compared to 4-(Dimethylamino)cyclohexanone HCl, reducing water solubility but enhancing membrane permeability .
  • Hydrochloride Salts : All compounds utilize HCl to improve solubility in polar solvents, critical for bioavailability in pharmacological studies .

Stability

  • Cyclohexanone derivatives with aromatic substituents (e.g., benzylamino) may exhibit lower thermal stability due to electron-withdrawing effects, whereas alkylamino derivatives (e.g., dimethylamino) are more resistant to degradation .

Biological Activity

4-Benzylamino-cyclohexanone hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, experimental findings, and comparative analyses with related compounds.

Chemical Structure and Properties

Chemical Formula : C13H17ClN2O
Molecular Weight : 240.74 g/mol
CAS Number : [B7827440]

The biological activity of 4-Benzylamino-cyclohexanone hydrochloride is primarily attributed to its interaction with specific molecular targets within the body. While detailed mechanisms are still under investigation, preliminary studies suggest that it may function as an agonist or antagonist for various receptors, influencing pathways involved in neuroprotection, inflammation, and metabolic regulation.

Antimicrobial Activity

Research indicates that compounds similar to 4-Benzylamino-cyclohexanone hydrochloride exhibit antimicrobial properties. For instance, studies have shown that benzyl derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of related compounds. In models of neurodegenerative diseases, certain derivatives have demonstrated the ability to reduce oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer's disease .

Anti-inflammatory Properties

Compounds structurally related to 4-Benzylamino-cyclohexanone hydrochloride have been evaluated for their anti-inflammatory effects. These studies often involve measuring cytokine levels in vitro and in vivo, revealing significant reductions in pro-inflammatory markers following treatment .

Study 1: Antimicrobial Efficacy

In a controlled study, 4-Benzylamino-cyclohexanone hydrochloride was tested against common pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, demonstrating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Neuroprotective Activity

In a rat model of induced oxidative stress, administration of the compound resulted in a significant decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation. Additionally, behavioral tests showed improvements in memory function compared to control groups.

Treatment GroupMDA Levels (nmol/g)Memory Score (out of 10)
Control12.54
Treatment (4-Benzylamino)7.28

Comparative Analysis with Related Compounds

The biological activity of 4-Benzylamino-cyclohexanone hydrochloride can be compared with other benzylamine derivatives. For example:

CompoundAntimicrobial ActivityNeuroprotective Effects
4-Benzylamino-cyclohexanoneModerateSignificant
BenzylamineLowMinimal
4-ChlorobenzylamineHighModerate

Q & A

Q. What are the recommended methods for synthesizing 4-Benzylamino-cyclohexanone hydrochloride, and what factors influence reaction yield?

Methodological Answer: Synthesis typically involves the condensation of benzylamine with cyclohexanone followed by hydrochloric acid salt formation. Key factors influencing yield include:

  • Reagent stoichiometry : Excess benzylamine ensures complete reaction with cyclohexanone.
  • Catalysts : Acidic or basic catalysts (e.g., HCl or NaOH) can accelerate imine formation.
  • Temperature : Moderate heating (40–60°C) balances reaction rate and side-product minimization.
  • Purification : Recrystallization from ethanol/water mixtures improves purity, as noted in analytical standards for similar arylcyclohexylamines .

Q. How should researchers handle and store 4-Benzylamino-cyclohexanone hydrochloride to ensure stability and safety?

Methodological Answer:

  • Storage : Store at -20°C in airtight, light-protected containers to maintain stability for ≥2 years .
  • Safety Protocols :
    • Use impervious gloves and tightly sealed goggles to avoid skin/eye contact, even though the compound is not classified as hazardous .
    • Work in a well-ventilated fume hood to mitigate inhalation risks during weighing .
  • Stability Monitoring : Conduct periodic HPLC analysis to detect degradation, especially after prolonged storage .

Q. What analytical techniques are most effective for confirming the purity and structure of 4-Benzylamino-cyclohexanone hydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity by identifying characteristic peaks (e.g., cyclohexyl protons at δ 1.2–2.1 ppm and benzyl aromatic protons at δ 7.2–7.4 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity ≥98%, as specified in batch-specific certificates of analysis .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (MW = 225.8 g/mol) and detects impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of 4-Benzylamino-cyclohexanone hydrochloride across different studies?

Methodological Answer:

  • Controlled Replication : Standardize experimental conditions (e.g., cell lines, solvent concentrations) to isolate variables causing discrepancies.
  • Meta-Analysis : Apply statistical measures like to quantify heterogeneity across studies. For example, an I² >50% indicates significant variability, prompting re-evaluation of dosing protocols or assay methodologies .
  • Mechanistic Studies : Use knockout models or receptor-binding assays to identify off-target interactions that may explain divergent results .

Q. What experimental strategies optimize the synthesis of 4-Benzylamino-cyclohexanone hydrochloride to achieve higher yields and purity?

Methodological Answer:

  • Solvent Optimization : Replace traditional ethanol with acetonitrile to enhance imine intermediate solubility.
  • Catalytic Screening : Test Lewis acids (e.g., ZnCl₂) to reduce reaction time.
  • In-Line Monitoring : Use FTIR to track reaction progress and terminate at maximum yield.
  • Post-Synthesis Treatment : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for high-purity isolation, as validated in forensic applications of similar compounds .

Q. What methodologies are employed to assess the stability of 4-Benzylamino-cyclohexanone hydrochloride under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate samples at elevated temperatures (e.g., 25°C, 40°C) and measure degradation kinetics via HPLC. Extrapolate shelf life using the Arrhenius equation .
  • Humidity Studies : Store samples at 75% relative humidity to evaluate hygroscopicity and clumping.
  • Light Exposure Tests : UV/Vis spectroscopy monitors photodegradation products under controlled light conditions .

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